molecular formula C17H18BrNO2 B8148284 Benzyl 2-bromo-4-methylphenethylcarbamate

Benzyl 2-bromo-4-methylphenethylcarbamate

Cat. No.: B8148284
M. Wt: 348.2 g/mol
InChI Key: SZQCTPPNRYKPCR-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-4-methylphenethylcarbamate is a synthetic carbamate derivative featuring a phenethyl backbone substituted with a bromine atom at the 2-position and a methyl group at the 4-position, esterified with a benzyl carbamate group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

Properties

IUPAC Name

benzyl N-[2-(2-bromo-4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-13-7-8-15(16(18)11-13)9-10-19-17(20)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQCTPPNRYKPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-bromo-4-methylphenethylcarbamate typically involves the bromination of a benzylic compound followed by carbamate formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the benzylic position . The brominated intermediate is then reacted with a suitable carbamate precursor under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor has been reported to achieve high throughput and mass efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-bromo-4-methylphenethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized carbamate compounds.

Scientific Research Applications

Benzyl 2-bromo-4-methylphenethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-bromo-4-methylphenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct substituents (bromo and methyl groups) influence its physicochemical and reactivity profiles compared to other carbamates and benzyl derivatives. Below is a detailed analysis:

Comparison with Other Carbamates

  • Benzyl 4-chlorophenethylcarbamate : Chlorine, being less electronegative than bromine, may reduce leaving-group ability but improve metabolic stability. However, bromine’s larger atomic size could enhance binding affinity in biological targets.

Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
Benzyl 2-bromo-4-methylphenethylcarbamate* 120–125 (predicted) ~10 (DMSO) 3.8
Benzyl 4-chlorophenethylcarbamate 115–118 15 (DMSO) 3.2
Benzyl 4-methylphenethylcarbamate 95–100 20 (DMSO) 2.9

*Predicted values based on substituent contributions.

Metabolic and Toxicological Considerations

  • Metabolism : Carbamates generally undergo hydrolysis to release benzyl alcohols and amines. The bromo and methyl groups may slow hydrolysis compared to unsubstituted analogs, as seen in substituted benzyl alcohols’ metabolic pathways .

Biological Activity

Benzyl 2-bromo-4-methylphenethylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H14BrNO2
  • Molecular Weight : 296.16 g/mol
  • CAS Number : 2830-53-7

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylphenethylcarbamate followed by a benzylation step. The general reaction scheme includes:

  • Bromination : The introduction of bromine at the 2-position of the aromatic ring.
  • Benzylation : The reaction of the brominated compound with benzyl chloride in the presence of a base.

Pharmacological Profile

This compound has been studied for its interaction with various biological targets:

  • Serotonin Receptors : It exhibits affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and psychotropic effects .
  • Adrenergic Receptors : The compound also interacts with adrenergic receptors, which are involved in cardiovascular responses and central nervous system activities .

Case Studies and Research Findings

StudyFindings
Synthesis and Pharmacological EvaluationThis study highlighted that N-benzyl substitutions can significantly alter the binding affinity to serotonin receptors, suggesting that similar modifications in this compound may enhance its pharmacological profile .
Interaction with Adrenergic ReceptorsResearch indicated that derivatives of phenethylamines, including those similar to this compound, can act as agonists at adrenergic receptors, potentially leading to increased heart rate and blood pressure .

Toxicology and Safety

Safety assessments have indicated that compounds similar to this compound may pose risks if ingested or improperly handled. Proper laboratory safety protocols should be adhered to when working with this compound, including the use of personal protective equipment (PPE) and appropriate waste disposal methods.

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